(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane
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Overview
Description
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-chloro-2-fluorophenylboronic acid and 3-bromobiphenyl under palladium-catalyzed conditions.
Introduction of the Methylsulfane Group: The methylsulfane group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the biphenyl derivative with methylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro and fluoro substituents on the biphenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding biphenyl derivative without the methylsulfane group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, sodium hydride.
Reduction: Lithium aluminum hydride.
Major Products
Oxidation: Sulfoxide, sulfone.
Substitution: Substituted biphenyl derivatives.
Reduction: Biphenyl derivative without the methylsulfane group.
Scientific Research Applications
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the biphenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methylsulfane group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- (4-Chloro-2-fluoro-3-methylphenyl)(ethyl)sulfane
- (4-Chloro-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
Uniqueness
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups on the biphenyl ring, along with the methylsulfane group, provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H10ClFS |
---|---|
Molecular Weight |
252.73 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-methylsulfanyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10ClFS/c1-16-13-11(14)8-7-10(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
QHRLTPRGZOFFNC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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